3-(Ethoxymethyl)benzene-1-sulfonyl chloride
Overview
Description
3-(Ethoxymethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol.
Preparation Methods
The synthesis of 3-(Ethoxymethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(ethoxymethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Ethoxymethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Ethoxymethyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It can be used in the modification of biomolecules to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3-(Ethoxymethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of an ethoxymethyl group, which can affect its reactivity and applications.
Benzene-1-sulfonyl chloride: This simpler compound lacks the ethoxymethyl group, making it less versatile in certain applications.
The uniqueness of this compound lies in its ethoxymethyl group, which can provide additional reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
3-(ethoxymethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-2-13-7-8-4-3-5-9(6-8)14(10,11)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJJNKGUOZJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.